Cas no 56302-41-1 ((4-aminophenyl)-pyrrolidin-1-yl-methanone)

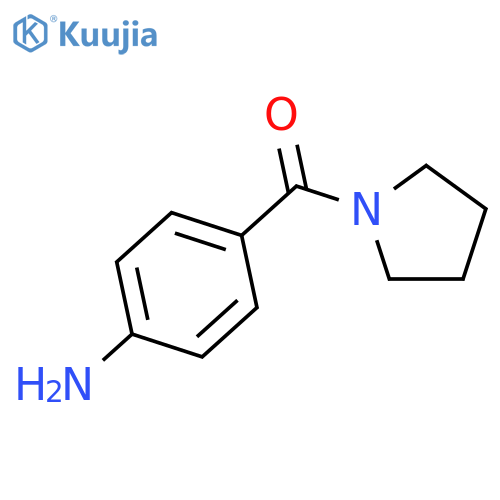

56302-41-1 structure

商品名:(4-aminophenyl)-pyrrolidin-1-yl-methanone

(4-aminophenyl)-pyrrolidin-1-yl-methanone 化学的及び物理的性質

名前と識別子

-

- (4-Aminophenyl)(pyrrolidin-1-yl)methanone

- (4-Aminophenyl)(1-pyrrolidinyl)methanone

- (4-AMINOPHENYL)PYRROLIDIN-1-YL-METHANONE

- 4-(PYRROLIDIN-1-YLCARBONYL)ANILINE

- 4-carboxamidopyrrolidinophenyl-aniline

- (4-aminobenzoyl)pyrrolidine

- (4-Amino-phenyl)-pyrrolidin-1-yl-methanone

- 1-(4-amino-benzoyl)-pyrrolidine

- 4-(1-Pyrrolidinylcarbonyl)aniline

- 4-(Pyrrolidinocarbonyl)aniline

- 4-aminophenyl pyrrolidinyl ketone

- AC1LB7KS

- AN-610

- N-(4-aminobenzoyl)

- (4-aminophenyl)-pyrrolidin-1-yl-methanone

- EN300-28279

- CHEMBL1329163

- 4-(pyrrolidin-1-ylcarbonyl)aniline, AldrichCPR

- Oprea1_240721

- AN-610/12896022

- Oprea1_598607

- 56302-41-1

- CS-0038925

- HMS2352O20

- N-p-aminobenzoyl pyrrolidine

- (4-Aminophenyl)pyrrolidin-1-ylmethanone

- DTXSID00342018

- ALBB-000068

- SMR000119427

- LS-01045

- Methanone, (4-aminophenyl)(1-pyrrolidinyl)-

- AKOS000111761

- MLS000122032

- MFCD02046794

- 4-(1-Pyrrolidinylcarbonyl)aniline #

- DB-016468

- SCHEMBL264516

- HMS1676I05

- Z239124088

- (4-aminophenyl)-pyrrolidin-1-ylmethanone

- SR-01000452966-1

- 4-(pyrrolidine-1-carbonyl)aniline

- SR-01000452966

- STK347614

-

- MDL: MFCD02046794

- インチ: InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2

- InChIKey: WDNQOCWBZBGFHU-UHFFFAOYSA-N

- ほほえんだ: C1CCN(C1)C(=O)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 190.11072

- どういたいしつりょう: 190.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

- PSA: 46.33

(4-aminophenyl)-pyrrolidin-1-yl-methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112581-25g |

4-(pyrrolidin-1-ylcarbonyl)aniline |

56302-41-1 | 95% | 25g |

$529 | 2021-08-06 | |

| Enamine | EN300-28279-0.1g |

4-(pyrrolidine-1-carbonyl)aniline |

56302-41-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-28279-10.0g |

4-(pyrrolidine-1-carbonyl)aniline |

56302-41-1 | 95.0% | 10.0g |

$320.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0725-1G |

(4-aminophenyl)-pyrrolidin-1-yl-methanone |

56302-41-1 | 95% | 1g |

¥ 990.00 | 2023-04-13 | |

| Fluorochem | 015188-5g |

4-Amino-phenyl)-pyrrolidin-1-yl-methanone |

56302-41-1 | 95% | 5g |

£253.00 | 2022-03-01 | |

| Alichem | A109000135-25g |

(4-Aminophenyl)(pyrrolidin-1-yl)methanone |

56302-41-1 | 95% | 25g |

$499.44 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-25g |

(4-aminophenyl)-pyrrolidin-1-ylmethanone |

56302-41-1 | 97% | 25g |

¥5509.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-1g |

(4-aminophenyl)-pyrrolidin-1-ylmethanone |

56302-41-1 | 97% | 1g |

¥489.0 | 2024-07-19 | |

| abcr | AB214669-25 g |

4-(Pyrrolidin-1-ylcarbonyl)aniline, 95%; . |

56302-41-1 | 95% | 25g |

€943.00 | 2023-05-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023821-1g |

(4-Aminophenyl)(1-pyrrolidinyl)methanone |

56302-41-1 | 1g |

845CNY | 2021-05-08 |

(4-aminophenyl)-pyrrolidin-1-yl-methanone 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

56302-41-1 ((4-aminophenyl)-pyrrolidin-1-yl-methanone) 関連製品

- 51207-84-2(4-Amino-N-butylbenzamide)

- 42837-37-6(4-(piperidine-1-carbonyl)aniline)

- 80020-05-9(4-(pyrrolidine-1-carbonyl)benzaldehyde)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56302-41-1)(4-aminophenyl)-pyrrolidin-1-yl-methanone

清らかである:99%

はかる:25g

価格 ($):678.0

atkchemica

(CAS:56302-41-1)(4-aminophenyl)-pyrrolidin-1-yl-methanone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ